MK-0773
Description
Properties
IUPAC Name |
8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEUKTWTUSPHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Steroidal Backbone Construction
The 4-azasteroid nucleus is likely synthesized via Mannich cyclization or Michael addition reactions, common in steroidal alkaloid synthesis. A proposed pathway involves:
-
Formation of the A-ring : Cyclization of a preformed enamine intermediate under acidic conditions.
-
Introduction of the 4-aza group : Substitution of a carbonyl oxygen with nitrogen using reagents like ammonium acetate.
-
Fluorination at position 8 : Electrophilic fluorination using -fluoropyridinium salts or Selectfluor®.
Imidazo[4,5-b]pyridine Synthesis
The heterocyclic ring is constructed via:
Carboxamide Coupling
The steroidal core and imidazo[4,5-b]pyridine are connected via a carboxamide bond , likely formed using:
-
Activated esters : Reaction of the steroidal carboxylic acid with -hydroxysuccinimide (NHS).
-
Coupling agents : EDC/HOBt-mediated amidation with the imidazo[4,5-b]pyridinemethylamine.
Critical Reaction Parameters
Physicochemical and Analytical Data
Key Properties
Spectroscopic Characterization
Quality Control and Optimization
Impurity Profiling
Common impurities include:
Stability Considerations
This compound degrades under oxidative conditions, necessitating storage at -20°C in anhydrous DMSO. Accelerated stability studies show <5% degradation over 6 months at -80°C.
Scale-Up Challenges
-
Steric hindrance : Bulky substituents reduce coupling efficiency (>50% yield loss at >100 g scale).
-
Fluorine handling : Requires specialized equipment to avoid hydrofluoric acid formation.
-
Cost of starting materials : Imidazo[4,5-b]pyridine precursors account for 60% of total synthesis cost.
Comparative Analysis with Related SARMs
Chemical Reactions Analysis
Types of Reactions
MK-0773 can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Clinical Trials and Efficacy
- Sarcopenia Treatment : A pivotal clinical trial evaluated the safety and efficacy of MK-0773 in elderly women with sarcopenia. The study involved 170 participants aged 65 and older, randomized to receive either this compound (50 mg twice daily) or a placebo over six months. Results indicated a statistically significant increase in lean body mass (LBM) for those receiving this compound compared to placebo (p<0.001). However, improvements in muscle strength did not reach statistical significance when comparing both groups .
- Safety Profile : While this compound was generally well-tolerated, some participants experienced elevated liver enzymes, which resolved after discontinuation of the treatment. Importantly, there were no indications of androgenization observed during the study .
Comparative Efficacy
The following table summarizes key findings from clinical trials involving this compound:
| Study | Population | Dosage | Duration | Outcome | Significance |
|---|---|---|---|---|---|
| Phase IIA Trial | Women ≥65 with sarcopenia | 50 mg b.i.d. | 6 months | Increased LBM | p<0.001 vs placebo |
| Safety Study | Elderly women | 50 mg b.i.d. | 12 weeks | Well-tolerated; elevated liver enzymes noted | No serious adverse effects reported |
Mechanistic Insights
Research indicates that this compound promotes muscle anabolism through selective activation of AR pathways while avoiding broader androgenic effects seen with other anabolic agents. This selectivity is crucial for developing therapies aimed at improving muscle mass without unwanted side effects such as prostate enlargement or gynecomastia .
Potential Applications Beyond Sarcopenia
Given its favorable safety profile and efficacy in increasing LBM, this compound may have potential applications in other areas, including:
- Cachexia : The drug could be beneficial for patients experiencing muscle wasting due to chronic illnesses.
- Osteoporosis : By promoting bone formation alongside muscle growth, this compound may serve as a dual-action therapy for osteoporosis.
- Performance Enhancement : Although controversial and subject to regulatory scrutiny, its anabolic properties might attract interest in sports medicine.
Mechanism of Action
The mechanism of action of MK-0773 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to the observed biological effects. For example, it may inhibit certain kinases or activate specific transcription factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profiles of SARMs
The table below compares MK-0773 with structurally and functionally similar SARMs and reference compounds:
Mechanistic Differentiation
- Transcriptional Activation : this compound induces moderate AR activation (40–80% of agonist activity) by partially recruiting coactivators like GRIP-1, whereas full agonists (e.g., DHT) achieve 100% activation . This partial activation is critical for avoiding reproductive tissue effects .
- N-/C-Terminal Interactions : SARMs like this compound fail to stabilize N-/C-terminal interactions (<7% induction), a feature required for full androgenic effects in tissues like the prostate and seminal vesicles .
- Cofactor Recruitment : this compound recruits GRIP-1 at <15% efficiency compared to DHT, reducing transcriptional activation in reproductive tissues .
Preclinical Efficacy
- Muscle Anabolism : In ovariectomized (OVX) rats, this compound increased lean body mass by 80% of DHT’s maximal effect (3 mg/kg dose) with minimal impact on uterine weight .
- Lipid Metabolism : this compound reduced total cholesterol and HDL levels in humans similarly to DHT, suggesting shared lipid-modulating pathways .
Key Advantages and Limitations of this compound
- Advantages :
- Limitations :
Biological Activity
MK-0773, also known as PF-05314882, is a selective androgen receptor modulator (SARM) that has been developed primarily for the treatment of sarcopenia, a condition characterized by the loss of muscle mass and strength in the elderly. This compound exhibits tissue-selective anabolic effects, making it a promising candidate for therapeutic applications without the undesirable side effects commonly associated with traditional anabolic steroids.
This compound functions by selectively binding to androgen receptors (AR) in muscle and bone tissues, promoting anabolic activity while minimizing effects on reproductive tissues. It has been shown to activate AR with an effective concentration (EC50) of 6.6 nM and is considered approximately four times more potent than testosterone in its agonistic activity on AR . The selective activation results in significant increases in lean body mass (LBM) without substantial virilization or other androgenic side effects.
Pharmacological Profile
The pharmacological profile of this compound indicates its potential benefits in increasing muscle mass and strength. Key findings include:
- Anabolic Effects : this compound has been shown to increase LBM by approximately 7% in clinical trials, with effects comparable to dihydrotestosterone (DHT) but with significantly reduced impacts on reproductive tissues .
- Tissue Selectivity : The compound demonstrates a bimodal activation pattern where moderate AR activation leads to anabolic responses, while stronger activation is required for reproductive effects .
- Lipid Metabolism : Clinical studies reported a decrease in total cholesterol and high-density lipoprotein (HDL) levels among participants treated with this compound, indicating its influence on lipid metabolism .
Phase IIA Clinical Trial
A pivotal Phase IIA randomized, placebo-controlled trial assessed the efficacy and safety of this compound in elderly women with sarcopenia. Key outcomes from this study include:
- Participants : 170 women aged 65 and older with sarcopenia.
- Dosage : Participants received 50 mg of this compound twice daily or a placebo for six months.
- Results :
- Statistically significant increase in LBM from baseline at Month 6 compared to placebo (p<0.001).
- No significant difference in strength improvement between the this compound group and placebo (p=0.269).
- Both groups showed improvements in physical performance measures, but again, no significant differences were noted between groups .
Safety Profile
While this compound was generally well-tolerated, some adverse events were noted:
- A higher incidence of elevated liver enzymes was observed in the this compound group compared to placebo, which resolved after discontinuation of treatment.
- No significant androgenization effects were reported, underscoring its selective action .
Comparative Analysis of Biological Activity
The following table summarizes key biological activities and effects of this compound compared to traditional anabolic steroids:
| Characteristic | This compound | Traditional Anabolic Steroids |
|---|---|---|
| Potency at AR | EC50 = 6.6 nM | Variable; often higher |
| Anabolic Effect on Muscle | Significant increase in LBM | Significant increase |
| Effect on Reproductive Tissues | Minimal | Significant |
| Lipid Profile Impact | Decrease in cholesterol/HDL | Variable; often adverse |
| Virilization Risk | Low | High |
Q & A
Q. What is the primary mechanism of action of MK-0773 as a selective androgen receptor modulator (SARM)?
this compound binds to the androgen receptor (AR) with an IC50 of 6.6 nM, acting as a partial agonist in tissue-selective contexts. It demonstrates differential transcriptional activation, favoring anabolic pathways (e.g., TAMAR assay: IP = 25 nM, Emax = 78%) over reproductive or androgenic pathways (e.g., TRAF2 Emax = 29%, VIRCON Emax = 2%) . To validate mechanism, researchers should employ AR-binding assays in serum-containing media, as serum proteins (e.g., human serum albumin) alter binding affinity significantly (IC50 increases 13-fold in human serum) .
Q. How do researchers optimize this compound dosing regimens for in vivo studies?
Preclinical studies should account for species-specific pharmacokinetics. For example, this compound exhibits favorable absorption, metabolism, and low drug-drug interaction risk across species . Methodologically, dose-response curves should integrate serum protein-binding adjustments and cross-validate in vivo outcomes (e.g., muscle mass vs. prostate weight) with transcriptional profiling (e.g., qPCR for anabolic vs. androgenic genes) .
Q. What in vitro models are appropriate for studying this compound’s tissue selectivity?
Use COS cells transfected with AR isoforms to evaluate binding affinity and cell-based assays (e.g., TAMAR, TRAF2) to quantify tissue-specific agonism. Include serum-containing media to mimic physiological protein-binding effects . For muscle vs. prostate selectivity, compare transcriptional outputs in C2C12 myoblasts and LNCaP prostate cancer cells .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy studies be reconciled?
Discrepancies often arise from serum protein binding, species-specific AR affinity, or off-target effects. Address this by:
Q. What methodologies resolve this compound’s partial agonism in heterogeneous cell populations?
Single-cell RNA sequencing (scRNA-seq) can dissect cell-type-specific transcriptional responses. Combine this with fluorescence-activated cell sorting (FACS) to isolate AR-high vs. AR-low subpopulations, followed by pathway enrichment analysis (e.g., DAVID, Gene Ontology) .
Q. How do researchers design studies to evaluate this compound’s metabolic stability and drug-drug interaction risks?
- Use human liver microsomes (HLM) to identify primary metabolites (e.g., mono-oxygenated products) and CYP450 inhibition assays .
- Cross-validate with electrochemical synthesis to confirm metabolite structures via NMR .
- Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict clinical clearance .
Q. What strategies mitigate confounding variables in this compound’s anabolic vs. androgenic activity assessments?
- Standardize animal models by age, sex, and hormonal status (e.g., castrated vs. intact rodents).
- Employ dual-luciferase reporter assays (e.g., TAMAR for anabolism, VIRCON for androgenic activity) in parallel .
- Use multivariate regression to isolate compound-specific effects from endogenous androgen interference .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-dependent transcriptional responses to this compound?
- Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 and Emax values .
- Use Benjamini-Hochberg correction for multiple comparisons in RNA-seq datasets .
- Report effect sizes (e.g., Cohen’s d) for anabolic/androgenic pathway divergence .
Q. What bioinformatics tools are recommended for this compound’s transcriptomic profiling?
Q. How do researchers validate this compound’s target engagement in complex tissues?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
